molecular formula C11H14O2 B14854916 2-(Cyclopropylmethoxy)-4-methylphenol

2-(Cyclopropylmethoxy)-4-methylphenol

Cat. No.: B14854916
M. Wt: 178.23 g/mol
InChI Key: ULVXNCLZEFGDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-4-methylphenol is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropylmethoxy group attached to a phenol ring, which is further substituted with a methyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-methylphenol typically involves the reaction of 4-methylphenol with cyclopropylmethanol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the phenol is deprotonated using a strong base such as sodium hydride, followed by the addition of cyclopropylmethanol. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, more efficient catalysts, and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-methylphenol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying enzyme interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropylmethoxy group may also contribute to the compound’s overall binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)phenol
  • 4-Methylphenol
  • 2-Methoxy-4-methylphenol

Uniqueness

2-(Cyclopropylmethoxy)-4-methylphenol is unique due to the presence of both the cyclopropylmethoxy and methyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-methylphenol

InChI

InChI=1S/C11H14O2/c1-8-2-5-10(12)11(6-8)13-7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3

InChI Key

ULVXNCLZEFGDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)OCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.